

Application Notes and Protocols for Evaluating WCK-5153 Synergy with Aztreonam

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Compound of Interest

Compound Name: WCK-5153

Cat. No.: B15566810

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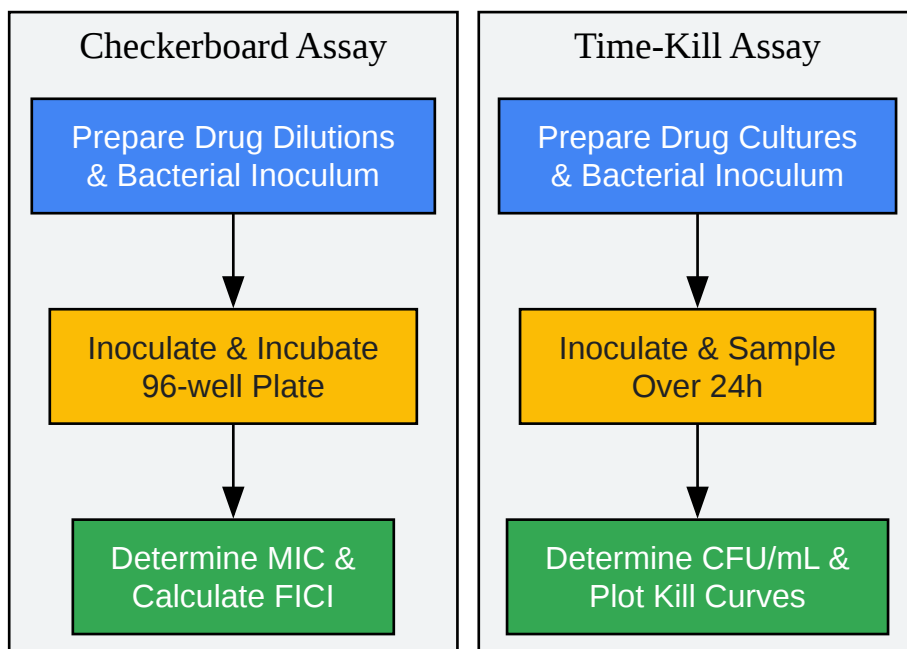
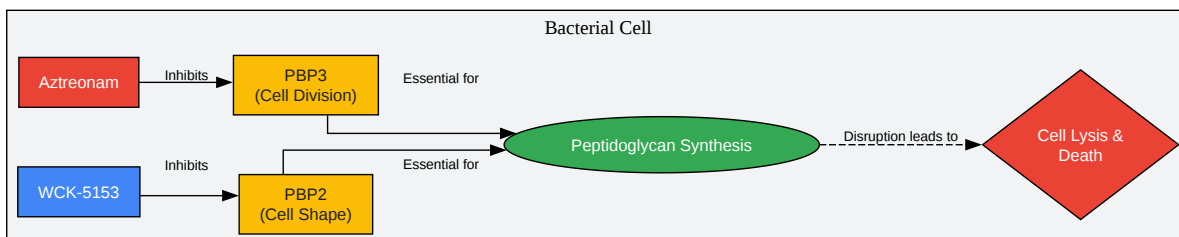
For Researchers, Scientists, and Drug Development Professionals

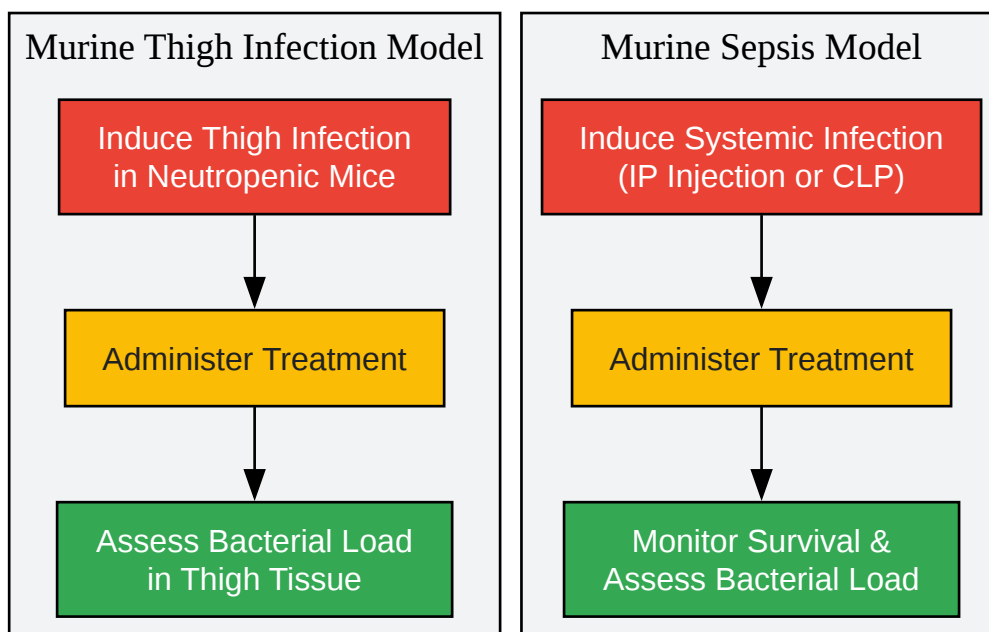
Introduction

WCK-5153 is a novel β -lactam enhancer that acts as a potent inhibitor of Penicillin-Binding Protein 2 (PBP2). When combined with aztreonam, a monobactam antibiotic that specifically targets Penicillin-Binding Protein 3 (PBP3)[1][2][3][4][5], a powerful synergistic effect is observed against many multidrug-resistant Gram-negative bacteria, including those producing metallo- β -lactamases (MBLs)[6][7][8][9][10]. This synergy arises from the simultaneous inhibition of two critical enzymes involved in bacterial cell wall synthesis. These application notes provide detailed protocols for in vitro and in vivo experimental designs to effectively evaluate and quantify the synergistic activity of **WCK-5153** and aztreonam.

Mechanism of Synergistic Action

The bactericidal activity of β -lactam antibiotics relies on the inhibition of penicillin-binding proteins (PBPs), which are essential for the synthesis of the peptidoglycan layer of the bacterial cell wall. Aztreonam specifically binds to and inactivates PBP3, which is primarily involved in cell division[1][2][3]. **WCK-5153**, on the other hand, is a potent inhibitor of PBP2, which is crucial for maintaining the rod shape of the bacterium[9][11][12][13][14]. By combining **WCK-5153** and aztreonam, two essential steps in cell wall synthesis and maintenance are simultaneously disrupted, leading to rapid cell lysis and death. This dual-targeting approach can overcome resistance mechanisms that may be effective against single-agent therapies.





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